molecular formula C11H18N4O B11882436 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one CAS No. 502133-51-9

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one

Cat. No.: B11882436
CAS No.: 502133-51-9
M. Wt: 222.29 g/mol
InChI Key: JSRZOQXAKYVFPV-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one is a heterocyclic compound that features a diazepane ring fused to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one typically involves the reaction of ethyl-substituted pyrimidinone with diazepane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring and a pyrimidinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

502133-51-9

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16)

InChI Key

JSRZOQXAKYVFPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2CCCNCC2

Origin of Product

United States

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